molecular formula C23H16F2N2O2 B12342379 (2Z)-2-[(3,4-difluorophenyl)imino]-N-(2-methylphenyl)-2H-chromene-3-carboxamide

(2Z)-2-[(3,4-difluorophenyl)imino]-N-(2-methylphenyl)-2H-chromene-3-carboxamide

Cat. No.: B12342379
M. Wt: 390.4 g/mol
InChI Key: QSMYQOFPVWKYOX-UHFFFAOYSA-N
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Description

(2Z)-2-[(3,4-difluorophenyl)imino]-N-(2-methylphenyl)-2H-chromene-3-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a chromene core, a difluorophenyl group, and a carboxamide linkage. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-[(3,4-difluorophenyl)imino]-N-(2-methylphenyl)-2H-chromene-3-carboxamide typically involves a multi-step process. The initial step often includes the formation of the chromene core through a cyclization reaction. Subsequent steps involve the introduction of the difluorophenyl group and the carboxamide linkage. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-[(3,4-difluorophenyl)imino]-N-(2-methylphenyl)-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups present in the compound, leading to the formation of new products.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions, such as temperature, solvent, and pH, play a significant role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine-containing compounds. Substitution reactions can introduce new functional groups, altering the compound’s chemical properties.

Scientific Research Applications

(2Z)-2-[(3,4-difluorophenyl)imino]-N-(2-methylphenyl)-2H-chromene-3-carboxamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It serves as a probe for investigating biological pathways and interactions at the molecular level.

    Medicine: The compound is explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2Z)-2-[(3,4-difluorophenyl)imino]-N-(2-methylphenyl)-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and subsequent biological responses.

Comparison with Similar Compounds

Similar Compounds

  • **(2Z)-2-[(3,4-difluorophenyl)imino]-N-(2-methylphenyl)-2H-chromene-3-carboxamide shares structural similarities with other chromene derivatives, such as (2Z)-2-[(3,4-dichlorophenyl)imino]-N-(2-methylphenyl)-2H-chromene-3-carboxamide and (2Z)-2-[(3,4-dimethoxyphenyl)imino]-N-(2-methylphenyl)-2H-chromene-3-carboxamide.

Uniqueness

The presence of the difluorophenyl group in this compound imparts unique chemical properties, such as increased stability and specific reactivity patterns. These characteristics distinguish it from other similar compounds and make it a valuable subject for further research.

Properties

Molecular Formula

C23H16F2N2O2

Molecular Weight

390.4 g/mol

IUPAC Name

2-(3,4-difluorophenyl)imino-N-(2-methylphenyl)chromene-3-carboxamide

InChI

InChI=1S/C23H16F2N2O2/c1-14-6-2-4-8-20(14)27-22(28)17-12-15-7-3-5-9-21(15)29-23(17)26-16-10-11-18(24)19(25)13-16/h2-13H,1H3,(H,27,28)

InChI Key

QSMYQOFPVWKYOX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2=CC3=CC=CC=C3OC2=NC4=CC(=C(C=C4)F)F

Origin of Product

United States

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